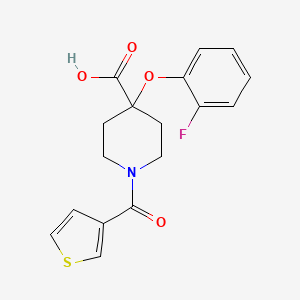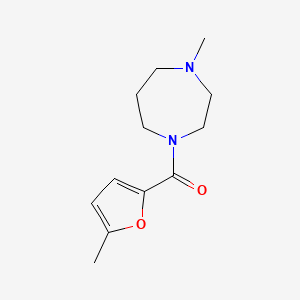![molecular formula C14H14ClNO4S B5496146 N-[5-chloro-2-(2-methoxyphenoxy)phenyl]methanesulfonamide](/img/structure/B5496146.png)
N-[5-chloro-2-(2-methoxyphenoxy)phenyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-chloro-2-(2-methoxyphenoxy)phenyl]methanesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed to target various signaling pathways involved in the pathogenesis of cancer and autoimmune diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer and autoimmune diseases.
作用機序
N-[5-chloro-2-(2-methoxyphenoxy)phenyl]methanesulfonamide exerts its antitumor and immunomodulatory effects by inhibiting the activity of several kinases that are involved in the pathogenesis of cancer and autoimmune diseases. Specifically, this compound inhibits the activity of BTK, ITK, and JAK3, which are important signaling molecules in B-cell receptor (BCR) and T-cell receptor (TCR) signaling pathways. By inhibiting these kinases, this compound blocks the proliferation and survival of cancer cells and modulates the activity of immune cells, leading to antitumor and immunomodulatory effects.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the proliferation and survival of cancer cells, induce apoptosis, and modulate the activity of immune cells. This compound has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of autoimmune diseases.
実験室実験の利点と制限
One of the main advantages of N-[5-chloro-2-(2-methoxyphenoxy)phenyl]methanesulfonamide is its specificity for BTK, ITK, and JAK3, which are important signaling molecules in BCR and TCR signaling pathways. This specificity allows for targeted inhibition of these kinases, leading to potent antitumor and immunomodulatory effects. However, one limitation of this compound is its potential toxicity, which may limit its use in clinical settings.
将来の方向性
There are several future directions for the development and use of N-[5-chloro-2-(2-methoxyphenoxy)phenyl]methanesulfonamide. One direction is the evaluation of this compound in combination with other therapies, such as chemotherapy, radiation therapy, and immunotherapy. Another direction is the development of this compound analogs with improved pharmacokinetic and pharmacodynamic properties. Additionally, the use of this compound in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis, is an area of active research.
合成法
The synthesis of N-[5-chloro-2-(2-methoxyphenoxy)phenyl]methanesulfonamide involves several steps, including the reaction of 2-bromo-5-chloroanisole with 2-methoxyphenol, followed by the reaction of the resulting product with 2-chloro-5-nitrobenzenesulfonamide. The final step involves the reduction of the nitro group to an amino group using palladium on carbon as a catalyst.
科学的研究の応用
N-[5-chloro-2-(2-methoxyphenoxy)phenyl]methanesulfonamide has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that this compound inhibits the activity of several kinases that are involved in the pathogenesis of cancer and autoimmune diseases, including BTK, ITK, and JAK3. In vivo studies have demonstrated that this compound exhibits potent antitumor activity in various types of cancer, including lymphoma, leukemia, and solid tumors.
特性
IUPAC Name |
N-[5-chloro-2-(2-methoxyphenoxy)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4S/c1-19-13-5-3-4-6-14(13)20-12-8-7-10(15)9-11(12)16-21(2,17)18/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEZDBXMYCBOQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(C=C(C=C2)Cl)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5496069.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5496076.png)
![N-benzyl-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5496081.png)

![1-[(2,4-difluorophenoxy)acetyl]azocane](/img/structure/B5496093.png)
![N-isopropyl-N'-{[1-(quinolin-8-ylmethyl)piperidin-3-yl]methyl}urea](/img/structure/B5496096.png)
![2-(1H-benzimidazol-2-ylthio)-N-bicyclo[2.2.1]hept-2-ylacetamide](/img/structure/B5496099.png)
![7-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-N,N,N',N'-tetramethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5496107.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5496108.png)
![N-{2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}phenylalanine](/img/structure/B5496109.png)
![2-methoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-6-nitrophenyl acetate](/img/structure/B5496110.png)
![N-[1-(1-azepanylcarbonyl)-2-methylpropyl]benzenesulfonamide](/img/structure/B5496118.png)

